molecular formula C4H11NO2 B14255587 1-Aminobutane-1,4-diol CAS No. 400820-14-6

1-Aminobutane-1,4-diol

Cat. No.: B14255587
CAS No.: 400820-14-6
M. Wt: 105.14 g/mol
InChI Key: DIORNGPTUKJRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminobutane-1,4-diol is an organic compound characterized by the presence of an amino group and two hydroxyl groups attached to a four-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminobutane-1,4-diol can be synthesized through a chemoenzymatic catalysis process involving formaldehyde and 3-hydroxypropanal. This method offers excellent atom-economy and stereoselectivity, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenolysis of an alkyl ester of a C4 dicarboxylic acid, such as diethyl maleate, in the vapor phase .

Chemical Reactions Analysis

Types of Reactions

1-Aminobutane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Halogenated compounds.

Scientific Research Applications

1-Aminobutane-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminobutane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in the synthesis of more complex molecules. The compound’s effects are mediated through its ability to participate in various biochemical reactions, such as oxidation and reduction .

Properties

CAS No.

400820-14-6

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

1-aminobutane-1,4-diol

InChI

InChI=1S/C4H11NO2/c5-4(7)2-1-3-6/h4,6-7H,1-3,5H2

InChI Key

DIORNGPTUKJRHG-UHFFFAOYSA-N

Canonical SMILES

C(CC(N)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.